molecular formula C12H13FN2O2 B1442427 tert-Butyl 5-fluoro-1H-indazole-1-carboxylate CAS No. 1167418-10-1

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Cat. No. B1442427
CAS RN: 1167418-10-1
M. Wt: 236.24 g/mol
InChI Key: IEGABWOPJJSVIH-UHFFFAOYSA-N
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Description

“tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13FN2O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” can be analyzed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Additionally, X-ray diffraction can be used to ascertain the single crystal structure .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate: is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer properties . Its indazole core is a common motif in many pharmacologically active molecules, and modifications to this core can lead to the development of new therapeutic agents.

Organic Synthesis: Heterocyclic Compound Development

In organic synthesis, this compound serves as a precursor for the development of diverse heterocyclic compounds . These structures are crucial in the design of drugs due to their high degree of stability and biological activity.

Biological Studies: Antiviral and Anti-inflammatory Agents

The indazole derivative has shown promise in biological studies for the development of antiviral and anti-inflammatory agents . Its modification leads to various derivatives that can be screened for pharmacological activity against a range of viruses and inflammatory conditions.

Materials Science: Advanced Material Design

In materials science, tert-Butyl 5-fluoro-1H-indazole-1-carboxylate can be used to create advanced materials with specific electronic or photonic properties . Its incorporation into polymers or coatings can enhance material performance in various applications.

Environmental Science: Pollutant Degradation

This compound may also find applications in environmental science, particularly in the study of pollutant degradation processes . Its chemical structure could be involved in the breakdown of harmful substances in the environment.

Pharmaceuticals: Drug Synthesis and Optimization

Lastly, in the pharmaceutical industry, tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is utilized in the synthesis and optimization of drug candidates . Its role in the creation of biologically active compounds makes it a valuable asset in drug discovery and development.

Future Directions

The future directions for “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential medicinal applications could be further investigated .

properties

IUPAC Name

tert-butyl 5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGABWOPJJSVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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